2-(Phenylselanyl)cyclododecan-1-one

Description

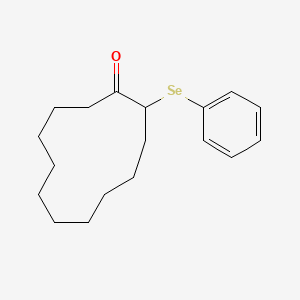

2-(Phenylselanyl)cyclododecan-1-one is a seleno-organic compound featuring a cyclododecanone backbone substituted with a phenylselanyl (-SePh) group at the 2-position. The phenylselanyl moiety introduces unique electronic and steric properties, distinguishing it from sulfur- or oxygen-containing analogs.

Properties

CAS No. |

42858-37-7 |

|---|---|

Molecular Formula |

C18H26OSe |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

2-phenylselanylcyclododecan-1-one |

InChI |

InChI=1S/C18H26OSe/c19-17-14-10-5-3-1-2-4-6-11-15-18(17)20-16-12-8-7-9-13-16/h7-9,12-13,18H,1-6,10-11,14-15H2 |

InChI Key |

AXKIBIWMUYYAAB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(=O)C(CCCC1)[Se]C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylselanyl)cyclododecan-1-one typically involves the reaction of cyclododecanone with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the selenium compound. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Phenylselanyl)cyclododecan-1-one undergoes various chemical reactions, including:

Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

Reduction: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Substitution: The phenylselanyl group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products Formed

Oxidation: Selenoxide or selenone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclododecanone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Phenylselanyl)cyclododecan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Phenylselanyl)cyclododecan-1-one involves the interaction of the phenylselanyl group with various molecular targets. In biological systems, the selenium atom can participate in redox reactions, mimicking the activity of enzymes like glutathione peroxidase. This activity helps in scavenging reactive oxygen species and protecting cells from oxidative damage . The compound may also interact with specific proteins and enzymes, modulating their activity and contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Phenylselanyl)cyclododecan-1-one with three related compounds identified in the evidence, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Key Observations :

Substituent Reactivity: The phenylselanyl group in this compound is less electronegative but more polarizable than sulfur or oxygen analogs (e.g., phenylsulfanyl or hydroxyl groups). This enhances its utility in radical-mediated reactions and selenoxide elimination pathways, which are less common in sulfur analogs . In contrast, the hydroxyl group in 2-Octyldodecan-1-ol provides hydrogen-bonding capability, making it suitable for cosmetic formulations but less reactive in redox processes .

Toxicity and Stability: Selenium-containing compounds generally exhibit higher toxicity than sulfur or oxygen analogs. For example, phenylselanyl derivatives may require stringent handling compared to phenylsulfanyl formamides . 2-Octyldodecan-1-ol, being an alcohol, is relatively inert and safe for topical use, unlike reactive ketones or seleno-organics .

Biological Activity

2-(Phenylselanyl)cyclododecan-1-one is a selenium-containing organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, experimental findings, and relevant case studies.

- Chemical Formula: C₁₈H₂₆OSe

- Molecular Weight: 350.45 g/mol

- CAS Number: 21173017-93-0

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological pathways. Selenium compounds are known for their antioxidant properties, which can mitigate oxidative stress in cells. The compound may also influence signaling pathways related to cell survival and apoptosis.

Antioxidant Activity

Selenium compounds are recognized for their ability to scavenge free radicals, thereby reducing oxidative stress. Studies have shown that this compound exhibits significant antioxidant activity, which can protect cells from oxidative damage.

Cytotoxicity and Cancer Research

Research indicates that this compound may possess cytotoxic properties against certain cancer cell lines. Preliminary studies have demonstrated its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Apoptosis induction via caspase activation |

| MCF-7 | 30 | Mitochondrial pathway modulation |

Neuroprotective Effects

A study investigated the neuroprotective effects of selenium compounds, including this compound, against hydrogen peroxide-induced neurotoxicity in SH-SY5Y neuroblastoma cells. The compound demonstrated a dose-dependent increase in cell viability, indicating potential therapeutic applications in neurodegenerative diseases.

In Vitro Studies

In vitro assays have indicated that this compound can enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which play crucial roles in cellular defense mechanisms against oxidative stress.

In Vivo Studies

Animal studies are necessary to confirm the efficacy and safety profile of this compound. Preliminary findings suggest that dietary selenium supplementation can improve health outcomes, but specific data on this compound remains sparse.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.